molecular formula C19H15ClFN3OS B2606927 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893938-78-8

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2606927
M. Wt: 387.86
InChI Key: FMVZEAWAUWJGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3OS and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Research on organic crystals, including derivatives similar to 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, demonstrates their promising nonlinear optical properties. Such properties make these materials viable for photonic applications, such as optical switches, modulators, and devices for optical energy applications. Theoretical investigations have confirmed these crystals as excellent candidates due to their significant (hyper)polarizabilities derived from ab initio computational results, indicating their potential in the advancement of photonic technology (Castro et al., 2017).

Photovoltaic Efficiency and Bioactive Potential

A study focusing on benzothiazolinone acetamide analogs, closely related to the chemical structure , explored their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds demonstrated good light-harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and potential interactions with biological targets like Cyclooxygenase 1 (COX1) were investigated, highlighting their versatile application potential in both renewable energy and medicinal chemistry (Mary et al., 2020).

Crystal Structure and Molecular Interactions

Another aspect of research on similar acetamide derivatives, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, focuses on their crystal structures. The studies reveal how a combination of hydrogen bonding and halogen interactions (C—Cl⋯π and C—I⋯π) contribute to the formation of complex sheet structures. Such insights are crucial for understanding the solid-state properties of these compounds, which can influence their application in material science and drug design (Narayana et al., 2016).

Anticancer Activity

Derivatives of acetamides, such as those related to the chemical structure , have been investigated for their anticancer activity. Research has shown that certain fluoro-substituted benzo[b]pyran compounds, which share functional groups with the target compound, demonstrate significant activity against lung cancer cell lines at concentrations lower than the reference drug 5-fluorodeoxyuridine. This suggests a potential avenue for developing new anticancer agents based on modifications of the acetamide structure (Hammam et al., 2005).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-26-11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVZEAWAUWJGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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